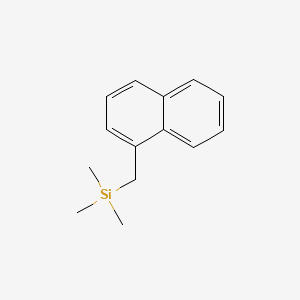
Silane, trimethyl(1-naphthalenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(1-naphthalenylmethyl)-: is an organosilicon compound with the molecular formula C14H18Si . It is characterized by the presence of a silane group bonded to a naphthalenylmethyl group, making it a unique compound in the field of organosilicon chemistry.
Vorbereitungsmethoden
The synthesis of Silane, trimethyl(1-naphthalenylmethyl)- typically involves the reaction of trimethylchlorosilane with 1-naphthalenylmethyl lithium or Grignard reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Silane, trimethyl(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(1-naphthalenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for various applications.
Industry: Used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(1-naphthalenylmethyl)- involves its ability to donate hydride ions in reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in reduction reactions, it targets carbonyl groups to form alcohols .
Vergleich Mit ähnlichen Verbindungen
Silane, trimethyl(1-naphthalenylmethyl)- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane with only trimethyl groups.
Phenylsilane: Contains a phenyl group instead of a naphthalenylmethyl group.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
The uniqueness of Silane, trimethyl(1-naphthalenylmethyl)- lies in its naphthalenylmethyl group, which imparts distinct chemical properties and reactivity compared to other silanes .
Eigenschaften
CAS-Nummer |
18410-58-7 |
|---|---|
Molekularformel |
C14H18Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
trimethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C14H18Si/c1-15(2,3)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
ZDVDCWGJCRZBHK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
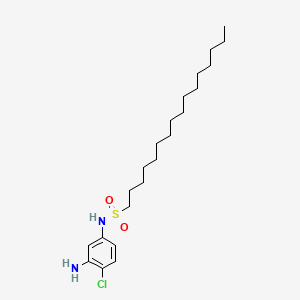


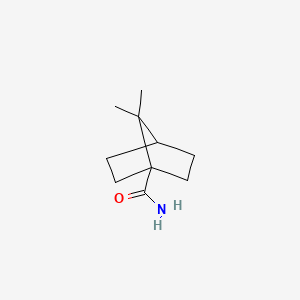
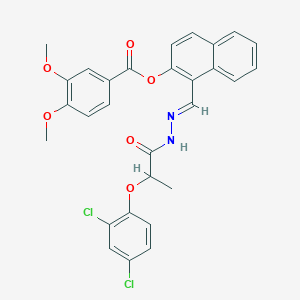

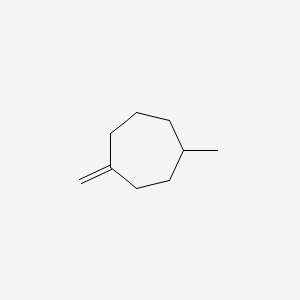
![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)
